![molecular formula C15H20N2O5 B2967259 Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-66-9](/img/structure/B2967259.png)
Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
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Description
Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.334. The purity is usually 95%.
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Biological Activity
Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of 6-azaspiro[2.5]octanes , characterized by a unique spirocyclic structure that influences its biological interactions. The presence of the 2,5-dioxopyrrolidin moiety is crucial for its activity, particularly in modulating receptor interactions.
Research indicates that this compound acts primarily as an agonist for the glucagon-like peptide-1 (GLP-1) receptor . Activation of this receptor is associated with several metabolic effects, including:
- Stimulating insulin release
- Lowering plasma glucose levels
- Delaying gastric emptying
These actions make it a candidate for treating conditions such as type 2 diabetes and obesity .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
GLP-1 Receptor Agonism | Enhances insulin secretion and lowers blood glucose levels |
Neuroprotective Effects | Potential in protecting neuronal cells from apoptosis in neurodegenerative diseases |
Antimicrobial Potential | Preliminary studies suggest activity against certain bacterial strains |
Case Studies and Research Findings
- GLP-1 Agonist Activity : A study published in October 2023 demonstrated that a series of 6-azaspiro[2.5]octane compounds, including derivatives of the target compound, were optimized to exhibit potent GLP-1 agonist activity. The structural analysis provided insights into the structure-activity relationship (SAR), indicating that modifications to the spiro structure could enhance receptor binding affinity .
- Neuroprotective Studies : In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : Initial screening has indicated that the compound may possess antimicrobial properties against specific strains of bacteria, although further research is required to fully characterize this activity and understand its mechanisms.
Properties
IUPAC Name |
methyl 6-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-22-14(21)10-8-15(10)4-6-16(7-5-15)13(20)9-17-11(18)2-3-12(17)19/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQULTZWOEREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.